molecular formula C23H19N3O2 B2592944 2-([1,1'-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 899952-25-1

2-([1,1'-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No.: B2592944
CAS No.: 899952-25-1
M. Wt: 369.424
InChI Key: TZVOWMOVBURWRF-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a biphenyl group and a phthalazinone moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form the phthalazinone intermediate. This intermediate is then reacted with 4-biphenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions[][5].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research as a poly (ADP-ribose) polymerase (PARP) inhibitor.

    Industry: Utilized in the production of various chemical products and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile

Uniqueness

Compared to similar compounds, 2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide stands out due to its unique biphenyl group, which enhances its binding affinity and specificity towards molecular targets. This structural feature contributes to its effectiveness as a PARP inhibitor and its potential therapeutic applications .

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-22(14-16-10-12-18(13-11-16)17-6-2-1-3-7-17)24-15-21-19-8-4-5-9-20(19)23(28)26-25-21/h1-13H,14-15H2,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVOWMOVBURWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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